molecular formula C18H18N4O2S2 B2764403 4-phenyl-5-[3-(pyrrolidine-1-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol CAS No. 380431-17-4

4-phenyl-5-[3-(pyrrolidine-1-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2764403
CAS No.: 380431-17-4
M. Wt: 386.49
InChI Key: RCHYITZQQLSNFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of pyrrolidine, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound “4-phenyl-5-[3-(pyrrolidine-1-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol” is a specific example of such a compound .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of derivatives related to "4-phenyl-5-[3-(pyrrolidine-1-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol" involves condensation reactions that yield compounds with potential antimicrobial, antifungal, and antituberculosis activities. Structural elucidation is performed using techniques like NMR, Mass Spectra, IR Spectra, and Elemental Analysis, establishing the compound's potential for further biological application exploration (MahyavanshiJyotindra et al., 2011).

Antimicrobial and Antibacterial Properties

Research demonstrates the synthesis of 1,2,4-triazole derivatives with significant antibacterial and surface activity. These derivatives, through various synthetic pathways, yield compounds with effective antimicrobial properties, highlighting their potential as active agents against a range of bacterial strains (El-Sayed, 2006).

Antioxidant and Bioactivity

A novel triazole derivative has been synthesized, showing promising antioxidant scavenging activities. This highlights the compound's potential as an effective radical scavenger, with comparative efficacy to standard compounds like Butylated hydroxyanisole (BHA), Rutin (RUT), and Trolox (TRO). Such derivatives also undergo in silico ADMET investigations to explore their physicochemical, pharmacokinetic, and toxicity features, marking them as potential candidates for further pharmacological studies (Alaşalvar et al., 2021).

Antimicrobial and Antitumor Activities

Another area of application includes the evaluation of some new 1,2,4-triazoles, their Mannich and Schiff bases for antimicrobial activities. These compounds have been tested against various microbial strains, revealing good to moderate activity levels. Such research underscores the potential of 1,2,4-triazole derivatives in developing antimicrobial agents (Bayrak et al., 2009).

Corrosion Inhibition

Research also extends into the field of materials science, where derivatives of "this compound" are explored as corrosion inhibitors for mild steel in acidic solutions. These studies involve potentiodynamic polarization data and theoretical calculations using density function theory (DFT) methods, illustrating the effectiveness of these compounds in protecting metal surfaces from corrosion (Ansari et al., 2014).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. The pyrrolidine scaffold is versatile and can be used to design new compounds with different biological profiles .

Properties

IUPAC Name

4-phenyl-3-(3-pyrrolidin-1-ylsulfonylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S2/c23-26(24,21-11-4-5-12-21)16-10-6-7-14(13-16)17-19-20-18(25)22(17)15-8-2-1-3-9-15/h1-3,6-10,13H,4-5,11-12H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCHYITZQQLSNFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=NNC(=S)N3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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